N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide

Halogen bond 5-Bromofuran Protein–ligand interaction

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide (CAS 1396767-34-2; molecular formula C₁₅H₁₄BrN₅O₂; molecular weight 376.2 g/mol) is a synthetic small molecule characterized by a 5-bromofuran-2-carboxamide moiety linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyrimidin-4-amine core. The compound belongs to a large class of pyrrolopyrimidine and bromofuran derivatives that have shown affinity for protein kinases and other disease-relevant targets in commercial screening collections.

Molecular Formula C15H14BrN5O2
Molecular Weight 376.214
CAS No. 1396767-34-2
Cat. No. B2851254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide
CAS1396767-34-2
Molecular FormulaC15H14BrN5O2
Molecular Weight376.214
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-6-5-17-13-9-14(20-10-19-13)21-7-1-2-8-21/h1-4,7-10H,5-6H2,(H,18,22)(H,17,19,20)
InChIKeyMXYCMSLLSYSADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide (CAS 1396767-34-2): Procurement-Relevant Structural & Physicochemical Profile


N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide (CAS 1396767-34-2; molecular formula C₁₅H₁₄BrN₅O₂; molecular weight 376.2 g/mol) is a synthetic small molecule characterized by a 5-bromofuran-2-carboxamide moiety linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyrimidin-4-amine core . The compound belongs to a large class of pyrrolopyrimidine and bromofuran derivatives that have shown affinity for protein kinases and other disease-relevant targets in commercial screening collections . Critically, no primary research article, patent, or publicly deposited bioassay record specific to this compound has been identified at the time of this analysis. Therefore, scientific selection must rely on structural differentiation from closely related analogs, physicochemical property considerations, and general literature on the constituent pharmacophores, rather than on direct comparative biological performance data for this exact molecule.

Procurement Risk Alert — Why N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


The target compound integrates three independently tunable pharmacophoric elements — a 5-bromofuran-2-carboxamide, a pyrrole-decorated pyrimidine, and a flexible ethylenediamine linker — into a single scaffold. Closely related analogs available from compound suppliers (e.g., the de-bromo furan analog CAS 1396768-03-8, the pyridazine analog bearing a pyridazine in place of the pyrimidine, and the nicotinamide analog substituting the bromofuran carboxamide) alter one or more of these components. Literature precedent demonstrates that each of these modifications can independently shift kinase selectivity, lipophilic ligand efficiency, and metabolic stability by orders of magnitude [1]. Consequently, no generic substitution policy can be assumed safe without direct comparative data; structural similarity does not guarantee functional equivalence [2]. The sections below provide the available quantitative structural and physicochemical differentiation evidence to guide informed procurement decisions.

Quantitative Differentiation Evidence for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide vs. Closest Structural Analogs


Halogen Bonding Potential: 5-Bromofuran vs. Unsubstituted Furan

The target compound features a bromine atom at the 5-position of the furan ring, a structural motif absent in the de-bromo analog N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide (CAS 1396768-03-8). In protein–ligand complexes, aryl bromides can form attractive halogen bonds with backbone carbonyl oxygen atoms, with interaction energies up to approximately −10 to −20 kJ·mol⁻¹ depending on geometry [1]. The bromine substituent also increases the computed logP by approximately 0.5–0.8 log units relative to the unsubstituted furan, based on standard fragment-based clogP calculations (Br contribution ≈ +0.8 vs H ≈ 0.0) [2]. This single-atom change therefore simultaneously alters the electronic surface potential, hydrophobic character, and potential for structure-specific binding interactions, providing a grounded rationale to prefer the brominated compound when halogen bonding or higher lipophilicity is expected to be advantageous in the target binding site.

Halogen bond 5-Bromofuran Protein–ligand interaction Hit-to-lead

Hydrogen Bond Acceptor Capacity: Furan Oxygen vs. Nicotinamide Amide

The target compound contains a 5-bromofuran-2-carboxamide fragment, differing from the nicotinamide analog N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide, which replaces the bromofuran with a pyridine ring bearing a carboxamide. The furan oxygen in the target compound is a weak hydrogen bond acceptor (pKₐ of conjugate acid of furan ≈ −2 to −3), whereas the pyridine nitrogen in the nicotinamide analog is a significantly stronger acceptor (pKₐ of conjugate acid of pyridine ≈ 5.2) [1]. This difference in hydrogen-bond acceptor strength — approximately 7 orders of magnitude in basicity — can lead to profoundly different intermolecular interaction profiles. In the context of a hydrophobic protein binding site, the weaker acceptor of the target compound may be advantageous when a strong hydrogen bond would be solvated or would create an unfavorable desolvation penalty. Conversely, the stronger pyridine acceptor of the nicotinamide analog could form more stable hydrogen bonds but may also confer greater off-target promiscuity [2].

Hydrogen bonding Furan pharmacophore Carboxamide Molecular recognition

Linker Preorganization: Ethylenediamine Spacer vs. Direct Pyrimidine Attachment

The target compound employs a flexible ethylenediamine linker connecting the pyrimidine core to the bromofuran carboxamide, in contrast to the direct amide-linked analog N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide, which lacks this spacer. The additional three rotatable bonds introduced by the ethylenediamine linker increase the conformational entropy in the unbound state, which, upon binding, may incur a larger entropic penalty (TΔS) compared to the more rigid direct-linked analog. Semi-empirical estimates suggest that each freely rotatable bond frozen upon binding can contribute a TΔS cost of approximately 2–6 kJ·mol⁻¹ at 298 K [1]. However, the linker also provides the ability to access binding sub-pockets that a rigid scaffold cannot reach, potentially offsetting the entropic cost by enabling additional enthalpic contacts. For the target compound, the linker provides a geometric reach of approximately 4–5 Å between the two pharmacophoric ends, compared to a fixed, direct attachment in the comparator [2]. This dual nature of the ethylenediamine spacer — increased conformational freedom but potential for deeper pocket penetration — must be weighed against the structural simplicity and potentially higher ligand efficiency of the direct-linked analog.

Conformational flexibility Linker SAR Entropic penalty Scaffold design

Aromatic π-Stacking Profile: Pyrrole vs. Pyrazole on Pyrimidine

The 6-position of the pyrimidine in the target compound is substituted with a pyrrole ring, whereas the closely related analog N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide employs a pyrazole. Pyrrole is a 5-membered heteroaromatic with 6 π-electrons and is considered electron-rich (ionization potential ~8.2 eV), while pyrazole contains an additional nitrogen atom, reducing its π-electron density (ionization potential ~9.5 eV) [1]. In kinase ATP-binding sites, such differences in π-electron richness can modulate edge-to-face or face-to-face aromatic stacking interactions with conserved phenylalanine or tyrosine gatekeeper residues, affecting binding affinity by 2–10 kJ·mol⁻¹ as documented for analogous pyrrolopyrimidine vs. pyrazolopyrimidine kinase inhibitor series [2]. Additionally, the replacement of pyrrole (5-membered, one NH heteroatom) by pyrazole introduces a potential additional hydrogen bond donor/acceptor site, which can redirect the binding mode entirely. The target compound's pyrrole group therefore provides a unique aromatic interactivity profile that may be preferred or disfavored depending on the electronic character of the target's binding site.

π-Stacking Kinase inhibitor Aromaticity Substituent effect

When to Prioritize Procuring N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide: Application Scenarios Grounded in Structural Differentiation Evidence


Target-Based Screening for Halogen-Bonding Kinase or Epigenetic Targets

The unique 5-bromofuran motif provides a halogen-bond donor not present in the de-bromo analog (CAS 1396768-03-8). Research groups pursuing enzymes with structural evidence of backbone carbonyl groups capable of halogen-bond acceptance (e.g., certain tyrosine kinases, bromodomains) should prioritize this compound, as the interaction energy gain of up to 20 kJ·mol⁻¹ documented for analogous aryl bromide systems can translate into measurable affinity improvements during primary screening [1].

Binding-Mode Profiling Against Targets Requiring Extended Pharmacophore Reach

The ethylenediamine linker separates the two aromatic pharmacophores by approximately 4–5 Å, a feature absent in direct-linked analogs such as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide. This compound is particularly suited for fragment-based or virtual screening campaigns targeting proteins with elongated or bifurcated binding pockets where a flexible spacer may be required to simultaneously engage two sub-pockets [2].

Selectivity Profiling via Differential H-Bond Acceptor Strength

The weak hydrogen-bond acceptor character of the furan oxygen (pKₐ ~ -3) distinguishes this compound from the nicotinamide analog, whose pyridine nitrogen (pKₐ ~ 5.2) is a much stronger acceptor. This makes the target compound a more selective choice when the desired target's binding site contains a hydrophobic pocket or a shallow, solvent-exposed region where a strong hydrogen bond would impose a detrimental desolvation penalty [3].

Computational Chemistry Campaigns Requiring Varied Aromatic Interaction Surfaces

The electron-rich pyrrole substituent (ionization potential ≈ 8.2 eV) offers a different π-stacking interaction landscape compared to the electron-deficient pyrazole analog (ionization potential ≈ 9.5 eV). This property is immediately actionable for computational chemistry teams performing docking or Free Energy Perturbation (FEP) studies, as the interaction energy difference predicted for aromatic stacking (2–10 kJ·mol⁻¹) may be sufficient to drive selectivity within a congeneric series [4].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.